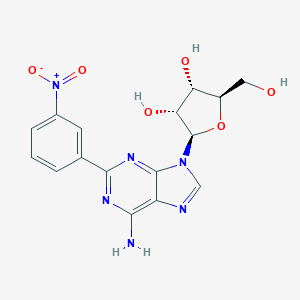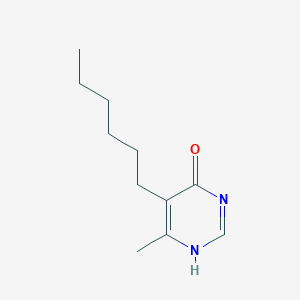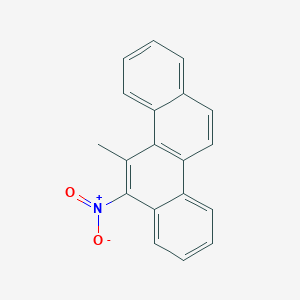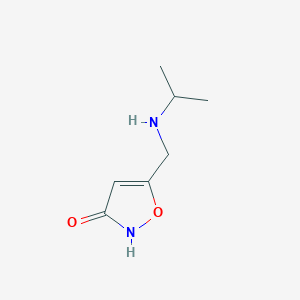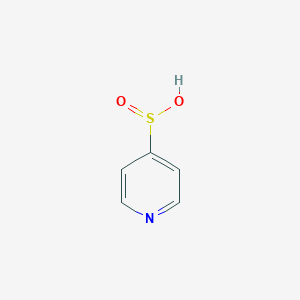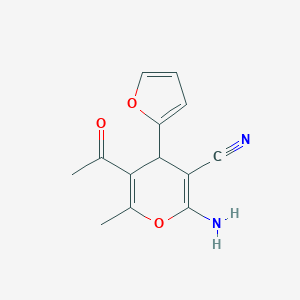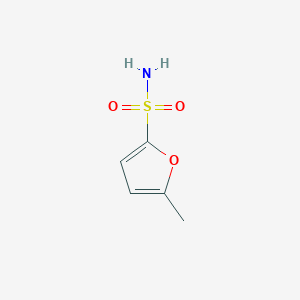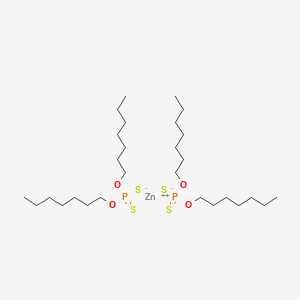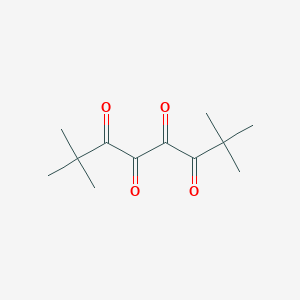
1-乙基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸
描述
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that are structurally related to tryptamines and are known for their diverse biological activities. This particular compound is characterized by its tetrahydro-beta-carboline core, which is substituted with an ethyl group at the nitrogen atom and a carboxylic acid group at the third position.
科学研究应用
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology, due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be synthesized through several methods:
-
Pictet-Spengler Reaction: : This is a common method for synthesizing tetrahydro-beta-carbolines. The reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization. For this compound, ethyl tryptamine can be reacted with glyoxylic acid under acidic conditions to form the desired product.
Reaction Conditions: Typically, the reaction is carried out in an acidic medium such as hydrochloric acid or acetic acid at room temperature or slightly elevated temperatures.
-
Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes to form indoles, which can then be further modified to obtain the tetrahydro-beta-carboline structure.
Reaction Conditions: This reaction usually requires an acidic catalyst and is performed at elevated temperatures.
Industrial Production Methods
Industrial production of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid would likely involve optimization of the Pictet-Spengler reaction due to its simplicity and high yield. The process would be scaled up in a controlled environment, ensuring consistent reaction conditions and purity of the final product.
化学反应分析
Types of Reactions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides. Reagents like alcohols or amines in the presence of a catalyst can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines with a catalyst such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Beta-carboline derivatives with higher oxidation states.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Esters or amides formed from the carboxylic acid group.
作用机制
The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
DNA Intercalation: The planar structure of beta-carbolines allows them to intercalate into DNA, potentially affecting gene expression and cellular replication.
相似化合物的比较
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group. It may have different biological activities and pharmacokinetics.
Harmine: A naturally occurring beta-carboline with significant psychoactive properties. It differs in its substitution pattern and biological effects.
Tetrahydro-beta-carboline-3-carboxylic acid: Lacks the ethyl substitution, which may influence its chemical reactivity and biological activity.
The uniqueness of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJCKCNYTLTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389762 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-46-2 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109690-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


